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Compound of Interest

Compound Name: Cholestatrienyl oleate

CAS No.: 52664-12-7

Cat. No.: B1238523

Get Quote

Introduction & Scientific Rationale
Cholestatrienyl Oleate (Ct-Oleate) is a fluorescent analog of cholesteryl oleate, the primary

storage lipid in Low-Density Lipoproteins (LDL) and intracellular lipid droplets. Unlike bulky

extrinsic probes (e.g., BODIPY-CE), Ct-Oleate retains the native sterol backbone structure,

modifying it only by extending the conjugated double-bond system (

5,7,9(11)-triene) within the steroid ring.

Key Physiochemical Properties[1][2]
Fluorescence: Intrinsically fluorescent (Excitation: ~324 nm; Emission: ~374 nm). Requires

UV-compatible optics.

Hydrophobicity: Highly lipophilic (LogP > 10).

Localization: Unlike free cholesterol, which aligns in the phospholipid bilayer, Ct-Oleate is a

neutral lipid. In liposomes, it partitions into the hydrophobic bilayer core (at low

concentrations) or forms nucleated oil nanodomains (at high concentrations).
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Experimental Design Strategy
To successfully load Ct-Oleate into liposomes without inducing phase separation or

precipitation, we utilize a Modified Thin-Film Hydration method. This protocol prioritizes:

Antioxidant Protection: The conjugated triene system is highly susceptible to photo-oxidation.

All steps must occur under inert gas (Argon/Nitrogen) and low light.

Loading Ratios: We target a loading capacity of 0.5 – 2.0 mol%. Exceeding this limit in a

standard bilayer (without oil core) destabilizes the vesicle.

Materials & Equipment
Reagents

Component Function Recommended Grade

DSPC (1,2-distearoyl-sn-

glycero-3-phosphocholine)

Structural Lipid (High

)
>99% Purity (Avanti/Merck)

Cholesterol (Standard) Membrane Stabilizer >99% (Recrystallized)

DSPE-PEG(2000) Steric Shield (Stealth) Pharmaceutical Grade

Cholestatrienyl Oleate Fluorescent Probe >95% (Custom/Specialty)*

BHT (Butylated

Hydroxytoluene)
Antioxidant ACS Reagent

Chloroform / Methanol Solvents HPLC Grade

*Note: If commercial Ct-Oleate is unavailable, it is synthesized via esterification of Cholesta-

5,7,9(11)-trien-3

-ol with oleoyl chloride.

Equipment
Rotary Evaporator (with Argon inlet).

Extruder (e.g., Avanti Mini-Extruder) with 100 nm Polycarbonate membranes.
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Probe Sonicator (optional for SUV prep).

UV-Vis Spectrophotometer (Quartz cuvettes required).

Dynamic Light Scattering (DLS) system.[1][2][3]

Protocol: Modified Thin-Film Hydration
Phase 1: Lipid Film Formation
Objective: Create a homogenous molecular mixture of phospholipids and the hydrophobic

probe.

Stock Preparation:

Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in Chloroform at 10 mg/mL.

Dissolve Cholestatrienyl Oleate in Chloroform at 1 mg/mL.

CRITICAL: Add BHT (0.01 mol% relative to total lipid) to the Ct-Oleate stock to prevent

oxidation of the triene fluorophore.

Mixing (Molar Ratio 55:40:4.5:0.5):

Combine the lipids in a round-bottom flask.

Example formulation (Total 20 µmol lipid):

DSPC: 11 µmol

Cholesterol: 8 µmol

DSPE-PEG: 0.9 µmol

Ct-Oleate: 0.1 µmol (0.5 mol%)

Drying:

Attach to rotary evaporator.[4] Flush system with Nitrogen/Argon.
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Evaporate solvent at 45°C (above DSPC

is not strictly necessary for drying, but good practice) under vacuum until a thin, uniform
film forms.

Desiccation: Place the flask in a vacuum desiccator for 4–12 hours in the dark to remove

trace chloroform. Residual solvent quenches fluorescence and destabilizes bilayers.

Phase 2: Hydration & Lamination
Objective: Form Large Unilamellar Vesicles (LUVs).

Hydration Buffer: Prepare PBS (pH 7.4) or HBS (HEPES Buffered Saline). Degas the buffer

to remove dissolved oxygen.

Film Hydration:

Add 1.0 mL of buffer to the dried film (Final lipid conc: 20 mM).

Incubate at 60°C (Must be > DSPC

of 55°C) for 30 minutes.

Vortex vigorously every 5 minutes.

Result: Milky suspension of Multilamellar Vesicles (MLVs).

Phase 3: Downsizing (Extrusion)
Objective: Produce uniform 100 nm vesicles.

Assembly: Assemble the extruder with two stacked 100 nm polycarbonate filters.

Temperature Control: Heat the extruder block to 60–65°C.

Extrusion:

Pass the MLV suspension through the filters 11–21 times.

Note: An odd number of passes ensures the final product lands in the "clean" syringe.
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Cooling: Allow the liposomes to cool to room temperature. The bilayer will transition to a "gel

phase" (if using DSPC), locking the Ct-Oleate in the hydrophobic domain.

Quality Control & Characterization
A. Size & Polydispersity (DLS)

Target Size: 90 – 120 nm (Z-Average).

PDI: < 0.1 (Indicates monodisperse population).

Troubleshooting: If PDI > 0.2, repeat extrusion or check for lipid aggregation (Ct-Oleate

precipitation).

B. Fluorescence Quantification (Spectroscopy)
Since Ct-Oleate is UV-active, standard glass or plastic cuvettes will absorb the signal.

Cuvette: Quartz (UV transparent).

Excitation: 324 nm.

Emission Scan: 350 – 450 nm (Peak ~374 nm).

Background Correction: Subtract the signal of "Empty" liposomes (DSPC/Chol only) to

account for light scattering (Tyndall effect).

C. Encapsulation Efficiency (EE%)
To verify the probe is in the liposome and not free crystals:

Spin liposomes at low speed (1,000 x g, 5 min) to pellet large aggregates (free Ct-Oleate).

Measure fluorescence of the supernatant (

).

.
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Visualization of Experimental Logic
The following diagram illustrates the critical path for handling the light-sensitive, hydrophobic

probe during formulation.
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Caption: Workflow for incorporating hydrophobic Ct-Oleate into liposomes, highlighting the

critical antioxidant and sizing steps.

Troubleshooting & Critical Nuances
The "Oil Drop" Effect
Cholesteryl esters are extremely hydrophobic. Unlike amphipathic phospholipids, they do not

form bilayers.

Observation: If you attempt to load >5 mol%, the Ct-Oleate will not integrate. It will form a

"nano-emulsion" droplet inside the liposome or separate as oily crystals.

Solution: For high-payload applications (e.g., drug delivery), switch from a "Liposome" to a

Lipid Nanoparticle (LNP) protocol, which uses a triglyceride core to solubilize the cholesteryl

ester.

Fluorescence Quenching[9]
Concentration Quenching: The conjugated triene system is prone to self-quenching if

molecules cluster. Keep loading < 2 mol%.[4]

Environmental Sensitivity: The quantum yield of cholestatrienyl derivatives is sensitive to the

polarity of the environment. A shift in emission peak (blue shift) confirms the probe is buried

in the hydrophobic lipid environment rather than exposed to water.

Stability[13]
Oxidation: The triene moiety oxidizes rapidly in air/light, losing fluorescence. Always store

stock solutions at -80°C under Argon.

Shelf-life: Once extruded, liposomes should be used within 48 hours for quantitative

fluorescence studies, as the probe may slowly exchange or degrade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1238523/docs#application-note-preparation-of-
cholestatrienyl-oleate-loaded-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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